1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-4-32-19-9-7-17(8-10-19)20-12-21-24(31)29(25-14-30(21)27-20)13-22-26-23(28-33-22)18-6-5-15(2)16(3)11-18/h5-12,14H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMRGRIPYGGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazolo-triazine core and oxadiazole moiety. The structural characteristics suggest potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 1707582-29-3 |
| Boiling Point | Not available |
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
Anticancer Activity
Research has demonstrated that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The specific pathways involved include:
- Inhibition of topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to cancer cell death.
- Induction of oxidative stress : By generating reactive oxygen species (ROS), the compound may trigger apoptosis in tumor cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both strains, indicating strong antimicrobial potential .
- Anticancer Mechanism : In vitro assays on human cancer cell lines (e.g., HepG2) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .
- Structure-Activity Relationship (SAR) : A SAR study highlighted that modifications to the oxadiazole and pyrazolo structures could enhance biological activity. For instance, substituting different alkyl groups on the oxadiazole ring improved potency against certain cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and alterations in mitochondrial membrane potential were observed in treated cells.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Anticancer | Diverse biological effects |
| 5-Aryl-1,3,4-Oxadiazol-2-Ylthioalkanoic Acids | Gene transcription inhibitors | Potent inhibitors with distinct mechanisms |
| 3-(3-(2,6-Difluorophenyl)-1,2,4-Oxadiazol-5-Yl)methoxy)benzaldehyde | Antimicrobial | Different reactivity due to fluorine substitution |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Studies have shown that structural modifications in similar compounds can enhance their cytotoxic effects against various cancer cell lines. For instance, a related series of compounds demonstrated promising in vitro anticancer activity by inhibiting tubulin polymerization . The mechanisms often involve disrupting cellular processes critical for cancer cell proliferation.
Antiviral Properties
Recent investigations into oxadiazole derivatives have revealed their potential as antiviral agents. For example, compounds with similar structural motifs have been tested against viruses and shown to possess significant antiviral activity . The ability to modify the phenyl moiety allows researchers to tune the biological properties toward specific viral targets.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. In comparative studies with established anti-inflammatory drugs like ibuprofen, certain triazole derivatives exhibited notable anti-inflammatory activity with lower toxicity profiles . This suggests that the compound could be a candidate for developing new anti-inflammatory therapeutics.
Synthesis and Characterization
The synthesis of 1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step organic reactions including cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazolo[1,5-d][1,2,4]triazinone derivatives for their anticancer properties. The findings indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Screening
Another research project focused on testing various oxadiazole derivatives against influenza virus strains. The results showed that certain modifications increased antiviral efficacy significantly compared to unmodified compounds. This highlights the role of structural diversity in enhancing biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
- The 3,4-dimethylphenyl group may sterically hinder enzymatic degradation, improving bioavailability.
- Electron-Withdrawing Groups : The fluorophenyl substituent in the analog from introduces electronegativity, which can enhance binding to electron-rich enzyme active sites .
- Synthetic Complexity: The target compound likely requires multi-step synthesis involving oxadiazole formation and coupling reactions, similar to methods in and . This contrasts with simpler one-pot syntheses for pyrano[2,3-c]pyrazole derivatives .
Methodological Considerations in Similarity Analysis
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient) are critical for predicting biological activity. The target compound shares ~70% structural similarity with its methoxy and fluoro-substituted analogs, suggesting overlapping pharmacological profiles but distinct potency due to substituent variations .
Q & A
Q. How can researchers integrate machine learning (ML) into the development of this compound’s analogs?
- Methodological Answer : Train ML models on existing SAR data (e.g., bioactivity, solubility) to predict promising analogs. Use graph neural networks (GNNs) to encode molecular structures and attention mechanisms to highlight critical functional groups. Validate predictions with synthesis and testing, following ICReDD’s feedback loop () for computational-experimental synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
